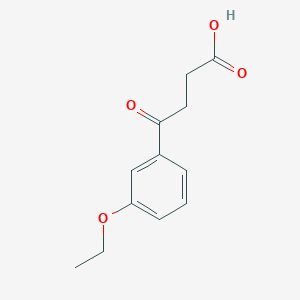

4-(3-Ethoxyphenyl)-4-oxobutyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance undergoes.Applications De Recherche Scientifique

Synthesis and Preparation

- A new method for preparing 4-phenyl-2-oxobutyric acid ethyl ester, involving a four-step synthesis from ethyl pyruvate, has been developed. This process includes condensation, hydrogenation, esterification, and oxidation stages (Slavinska et al., 1996).

- Various 4-(3-halogenatedphenyl)- and 4-(3,5-dihalogenatedphenyl)-4-oxobutyric acids were synthesized by nuclear halogenation of corresponding 4-aryl-4-oxobutyric acids, using aluminum chloride and combining succinoylation and halogenation in a single operation (Jojima et al., 1979).

Biochemical and Pharmacological Research

- In the context of sherry wine, ethyl 4-oxobutyrate-2-14 C was used to study the biosynthesis of certain gamma-substituted-gamma-butyrolactones, revealing pathways of their formation (Fagan et al., 1981).

- The synthesis of 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones from β-aryl glutaconic acid and their antimicrobial activity was studied, showing potential pharmacological applications (Patel et al., 2010).

- Research on the formation of ethylene from 4-methylmercapto-2-oxobutyric acid in the presence of peroxidase and indolyl-3-acetic acid (IAA) explored the complex biochemical interactions in this process (Mapson & Wardale, 1972).

Chemical Synthesis and Material Science

- Novel N-maleanilinic acid derivatives were synthesized and investigated for their structural and cytotoxic properties, highlighting potential applications in materials science and cancer research (Zayed et al., 2019).

- The effects of 2-oxobutyric acid's condensation products on lactate dehydrogenase activity were studied, which is significant for understanding enzyme interactions and stability (Wilkinson et al., 1968).

Additional Research

- Investigations into the chemistry of reactions involving 4-ethoxyaniline metabolites, like 4-[(4-ethoxyphenyl)imino]-2,5-cyclohexadien-1-one, with N-acetylcysteine were conducted, contributing to our understanding of biochemical processes (Lindqvist et al., 1991).

- Research on the electropolymerization of 4-(3-pyrrolyl)-4-oxobutyric acid highlighted its potential in producing electroactive polymers and copolymers, which could have applications in material science and engineering (Too et al., 1993).

Safety And Hazards

This involves understanding the health risks associated with exposure to the compound, its environmental impact, and safety measures to be taken while handling it.

Orientations Futures

This involves predicting or proposing future research directions, potential applications, or synthesis methods for the compound.

Please consult a reliable source or a subject matter expert for accurate information on “4-(3-Ethoxyphenyl)-4-oxobutyric acid”.

Propriétés

IUPAC Name |

4-(3-ethoxyphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-16-10-5-3-4-9(8-10)11(13)6-7-12(14)15/h3-5,8H,2,6-7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJEGUURNUVEJDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645488 |

Source

|

| Record name | 4-(3-Ethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Ethoxyphenyl)-4-oxobutyric acid | |

CAS RN |

905592-33-8 |

Source

|

| Record name | 4-(3-Ethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325723.png)

![Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325724.png)

![Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325725.png)

![Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325726.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325727.png)

![4'-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone](/img/structure/B1325730.png)

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone](/img/structure/B1325733.png)